1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of both bromine and iodine atoms attached to a methyl-substituted phenyl ring, with an ethanone group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one typically involves the halogenation of a precursor compound. One common method is the bromination and iodination of 2-methylacetophenone. The process involves:
Bromination: The precursor 2-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and an oxidizing agent like potassium iodate to introduce the iodine atom at the ortho position relative to the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- 1-(4-Bromo-2-methylphenyl)ethan-1-one
- 1-(4-Iodo-2-methylphenyl)ethan-1-one
- 1-(4-Bromo-5-chloro-2-methylphenyl)ethan-1-one
Comparison: 1-(4-Bromo-5-iodo-2-methylphenyl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds with only one halogen atom, it may exhibit enhanced properties such as increased potency or selectivity in biological assays.
Properties
Molecular Formula |
C9H8BrIO |
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Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-(4-bromo-5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrIO/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3 |
InChI Key |
SSJNEVSRSTUDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)I)Br |
Origin of Product |
United States |
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